2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a piperidine ring, a phenyl group, and a carbamothioyl moiety, which contribute to its diverse chemical reactivity and biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-(piperidin-1-yl)aniline with phenyl isothiocyanate to form the intermediate 4-(piperidin-1-yl)phenylthiourea.

Acylation: The intermediate is then acylated using phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

化学反应分析

Hydrolysis Reactions

The carbamothioyl and acetamide groups undergo hydrolysis under acidic or alkaline conditions:

-

Mechanistic Insight :

The thiourea moiety (-NHC(=S)-) is susceptible to acid-catalyzed cleavage, releasing H₂S and forming primary amines . Under alkaline conditions, the acetamide group hydrolyzes to a carboxylic acid, while the carbamothioyl group decomposes to isocyanate intermediates .

Nucleophilic Substitution at the Carbamothioyl Group

The sulfur atom in the carbamothioyl group acts as a nucleophilic site:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C, 12 hrs | S-Methylated derivative (N-methylthiourea) | |

| Benzyl chloride | Acetone, KI, 50°C, 8 hrs | S-Benzyl derivative |

-

Key Observation :

Alkylation at sulfur proceeds with moderate yields (44–78%) . The reaction is stereoelectronically hindered by the adjacent phenyl and piperidinyl groups .

Oxidation Reactions

The thiourea group undergoes oxidation to form disulfides or sulfonic acids:

| Oxidizing Agent | Conditions | Products | Reference |

|---|---|---|---|

| H₂O₂ (30%) | Ethanol, RT, 2 hrs | Disulfide dimer (via S–S bond formation) | |

| KMnO₄ (5%) | H₂SO₄, 0°C, 1 hr | Sulfonic acid derivative |

-

Structural Impact :

Oxidation to disulfides retains the piperidine ring’s integrity, while strong oxidants like KMnO₄ degrade the thioamide to sulfonic acids .

Ring Functionalization of the Piperidine Moiety

The piperidine ring undergoes quaternization or N-alkylation:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Methyl triflate | DCM, 0°C, 30 min | N-Methylpiperidinium triflate salt | |

| Acetyl chloride | Pyridine, RT, 4 hrs | N-Acetylpiperidine derivative |

-

Applications :

Quaternization enhances water solubility, facilitating biological evaluation . N-Acylation modifies electron density on the piperidine ring, altering reactivity .

Cycloaddition and Heterocycle Formation

The carbamothioyl group participates in cyclization reactions:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| CS₂, NH₄SCN | Ethanol, 70°C, 6 hrs | Thiazolidinone derivative | |

| Phenyl isothiocyanate | DMF, 100°C, 12 hrs | Thiazole-2-thione hybrid |

-

Mechanism :

Reaction with CS₂ and NH₄SCN proceeds via intermediate thiocyanate formation, followed by cyclization to thiazolidinones . Phenyl isothiocyanate facilitates thiazole synthesis through [2+3] cycloaddition .

Electrophilic Aromatic Substitution

The phenyl rings undergo halogenation or nitration:

| Reagent | Conditions | Products | Reference |

|---|---|---|---|

| Br₂ (1 eq) | FeBr₃, DCM, RT, 2 hrs | Brominated derivative (para to acetamide) | |

| HNO₃/H₂SO₄ | 0°C, 30 min | Nitro-substituted analog |

-

Regioselectivity :

Electrophilic substitution occurs preferentially on the 4-piperidinylphenyl ring due to electron-donating effects of the piperidine group.

Complexation with Metal Ions

The thiourea moiety acts as a ligand for transition metals:

| Metal Salt | Conditions | Complex Type | Reference |

|---|---|---|---|

| CuCl₂ | Methanol, RT, 1 hr | Tetrahedral Cu(II) complex | |

| AgNO₃ | Aqueous NH₃, RT, 30 min | Linear Ag(I) coordination polymer |

科学研究应用

Anticonvulsant Activity

Research has shown that derivatives of compounds similar to 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide exhibit anticonvulsant properties. In studies involving animal models of epilepsy , several compounds were synthesized and evaluated for their efficacy against seizures. For instance, certain derivatives demonstrated significant protective effects in maximal electroshock (MES) tests, suggesting potential as antiepileptic drugs (AEDs) .

| Compound | ED50 (mg/kg) | Neurotoxicity (TD50) | Protective Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Phenytoin | 28.10 | >100 | >3.6 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies indicate that it exhibits activity against a range of bacteria, making it a candidate for developing new antimicrobial agents. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the piperidine and phenyl rings can significantly affect biological activity. For example, modifications to the thiourea group have been linked to enhanced binding affinity to specific receptors, which can lead to improved efficacy in therapeutic applications .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized various derivatives based on the core structure of this compound. These derivatives were tested for their anticonvulsant activity using both MES and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that some derivatives had comparable or superior activity compared to established AEDs like phenytoin .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions between this compound and various biological targets, including sodium channels involved in seizure activity. These studies help elucidate the mechanism by which these compounds exert their pharmacological effects .

作用机制

The mechanism of action of 2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

相似化合物的比较

Similar Compounds

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2-phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring, phenyl group, and carbamothioyl moiety collectively contribute to its potential as a versatile compound in various research and industrial applications.

生物活性

2-Phenyl-N-((4-(piperidin-1-yl)phenyl)carbamothioyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural components, which include a piperidine ring, a phenyl group, and a carbamothioyl moiety. This combination of functional groups suggests potential biological activities that warrant investigation.

Chemical Structure

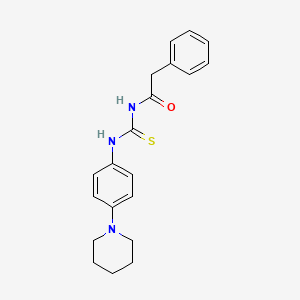

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiourea moiety allows for hydrogen bonding and coordination with metal ions, which can influence enzymatic activity and receptor modulation. Furthermore, the piperidine ring enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of cholinesterases, which are crucial for neurotransmitter regulation. For instance, derivatives of similar thiourea compounds have shown effective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating significant potency .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | TBD |

| N-(2,4-dimethylphenylcarbamothioyl)acetamide | AChE | 1.99 |

| N-(4-methoxyphenylcarbamothioyl)acetamide | BChE | 1.99 |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that similar compounds exhibit inhibitory concentrations against colon adenocarcinoma and mouse hepatoblastoma cell lines, indicating potential anticancer properties .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HRT-18 (Colon Adenocarcinoma) | 15b | 21.44 |

| HC-04 (Mouse Hepatoblastoma) | 15b | 24.12 |

| HBL-100 (Breast Epithelial Cells) | 15a | 27.37 |

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds. For example, a study focused on the synthesis of N-(arylcarbamothioyl) acetamides demonstrated their effectiveness as cholinesterase inhibitors through in vitro assays . Another study investigated the anticancer activity of substituted thiourea derivatives, revealing their potential as therapeutic agents against specific cancer types .

属性

IUPAC Name |

2-phenyl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c24-19(15-16-7-3-1-4-8-16)22-20(25)21-17-9-11-18(12-10-17)23-13-5-2-6-14-23/h1,3-4,7-12H,2,5-6,13-15H2,(H2,21,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYGHTWJILHRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。